molecular formula C10H15NO B12117466 2-Amino-2-(o-tolyl)propan-1-ol

2-Amino-2-(o-tolyl)propan-1-ol

Cat. No.: B12117466
M. Wt: 165.23 g/mol
InChI Key: TXLKITWZHFGHQC-UHFFFAOYSA-N
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Description

2-Amino-2-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of propanol, featuring an amino group and a tolyl group attached to the second carbon atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(o-tolyl)propan-1-ol typically involves the reaction of o-toluidine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(o-tolyl)propan-1-ol has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(o-tolyl)propan-1-ol is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-2-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3

InChI Key

TXLKITWZHFGHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(CO)N

Origin of Product

United States

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